molecular formula C12H16O3 B3044608 ethyl 2-(2-ethylphenoxy)acetate CAS No. 100256-84-6

ethyl 2-(2-ethylphenoxy)acetate

Cat. No.: B3044608
CAS No.: 100256-84-6
M. Wt: 208.25 g/mol
InChI Key: GVTZEFUSFMIKKH-UHFFFAOYSA-N
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Description

Ethyl 2-(2-ethylphenoxy)acetate (CAS: 100256-84-6) is an aromatic ether ester characterized by a phenoxy backbone substituted with an ethyl group at the ortho position and an ethyl ester functional group. Its synthesis involves the nucleophilic substitution of o-ethylphenol with ethyl bromoacetate in the presence of a base, achieving a yield of approximately 84% . This compound serves as a precursor in pharmaceutical and agrochemical research, though its specific applications remain under exploration.

Properties

CAS No.

100256-84-6

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

ethyl 2-(2-ethylphenoxy)acetate

InChI

InChI=1S/C12H16O3/c1-3-10-7-5-6-8-11(10)15-9-12(13)14-4-2/h5-8H,3-4,9H2,1-2H3

InChI Key

GVTZEFUSFMIKKH-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1OCC(=O)OCC

Canonical SMILES

CCC1=CC=CC=C1OCC(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(2-ethylphenoxy)acetate can be synthesized through the esterification reaction of 2-ethylphenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions with an appropriate solvent like acetone or ethanol. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as column chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-ethylphenoxy)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed under basic conditions.

Major Products Formed

Scientific Research Applications

Ethyl 2-(2-ethylphenoxy)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(2-ethylphenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release 2-ethylphenol, which may further interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenoxy Ring

(a) Ethyl 2-(4-Aminophenoxy)Acetate
  • Structure: Features a para-amino substituent instead of ortho-ethyl.
  • Synthesis: Prepared via alkylation of p-nitrophenol with ethyl bromoacetate, followed by reduction using NH$_4$Cl/Fe, yielding 62% .
  • Properties : Melting point 56–58°C; $ ^1H $-NMR (DMSO-d$6$): δ 6.62 (d, aromatic H), 4.65 (s, NH$2$) .
(b) Ethyl 2-(2-Chlorophenylcarbamoylphenoxy)Acetate
  • Structure : Contains a chloro-substituted phenylcarbamoyl group.
  • Properties : SEM imaging reveals distinct crystallinity compared to β-cyclodextrin complexes, suggesting altered solubility .
  • Applications : Investigated for inclusion complexes to enhance bioavailability .
(c) Ethyl 2-(4-Chlorophenoxy)Acetoacetate
  • Structure : Includes a para-chloro substituent and an acetoacetate group.
  • Molecular Formula : C${12}$H${13}$ClO$_4$ .
  • Applications : Used as a building block in synthetic organic chemistry .

Ester Group Modifications

(a) Methyl 2-(2-Acetylphenyl)Acetate
  • Structure : Methyl ester replaces ethyl, with an acetyl group on the phenyl ring.
  • Molecular Formula : C${11}$H${12}$O$_3$ .
  • Impact: The methyl ester reduces molecular weight (206.24 vs.
(b) Ethyl 2-(2-Acetylphenoxy)Acetate
  • Structure: Acetyl group at the ortho position of the phenoxy ring.
  • Synthesis : Multiple routes documented, though yields unspecified .
  • Applications : Intermediate in specialty chemical synthesis .

Functional Group Additions

(a) Ethyl 2-(4-Aminophenoxy)Acetate Derivatives
(b) Ethyl 2-Phenylacetoacetate
  • Structure : Incorporates a phenylacetoacetate moiety.
  • Applications: Precursor for phenylacetone, a known amphetamine intermediate .

Comparative Data Table

Compound Substituent Molecular Formula Molecular Weight Yield Key Properties
Ethyl 2-(2-ethylphenoxy)acetate Ortho-ethyl C${12}$H${16}$O$_3$ 208.25 84% Liquid; used in precursor synthesis
Ethyl 2-(4-aminophenoxy)acetate Para-amino C${10}$H${13}$NO$_3$ 195.21 62% m.p. 56–58°C; bioactive
Ethyl 2-(4-chlorophenoxy)acetoacetate Para-chloro, acetoacetate C${12}$H${13}$ClO$_4$ 256.68 N/A Solid; synthetic intermediate
Methyl 2-(2-acetylphenyl)acetate Methyl ester, acetylphenyl C${11}$H${12}$O$_3$ 192.21 N/A Oil; structural studies

Key Findings and Implications

Synthetic Efficiency: this compound achieves higher yields (84%) compared to amino-substituted analogs (62%) .

Bioactivity Potential: Structural analogs with amino or acetyl groups demonstrate antimicrobial and enzyme inhibitory activities, suggesting avenues for functionalizing the target compound .

Physical Properties : Substituents like chloro or acetyl groups influence crystallinity and solubility, critical for formulation strategies .

Applications : The ethyl ester group enhances stability in precursor roles, as seen in phenylacetone synthesis .

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